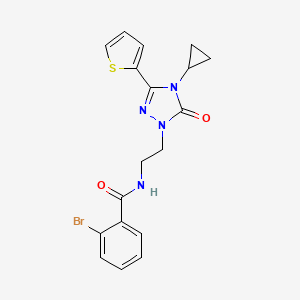

2-bromo-N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

2-bromo-N-[2-(4-cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrN4O2S/c19-14-5-2-1-4-13(14)17(24)20-9-10-22-18(25)23(12-7-8-12)16(21-22)15-6-3-11-26-15/h1-6,11-12H,7-10H2,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYURQHYPQNEBGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=NN(C2=O)CCNC(=O)C3=CC=CC=C3Br)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: This compound is typically synthesized through a multi-step process involving the following general steps:

Formation of the Triazole Ring: The thiophen-2-yl moiety is integrated into a triazole ring system through a cyclization reaction.

Introduction of the Benzamide Group:

Bromination: The final step includes the bromination at a specific position on the aromatic ring.

Industrial Production Methods: Industrial production methods follow similar steps but are optimized for scale, often involving automated synthesizers and robust purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation, potentially altering the thiophene ring or other reactive sites.

Reduction: Reduction reactions can modify the oxo group or reduce double bonds within the molecule.

Substitution: Various substitution reactions can occur, especially at the bromine atom or aromatic rings.

Common Reagents and Conditions:

Oxidation Reagents: Typically involves oxidizing agents like hydrogen peroxide or permanganate.

Reduction Reagents: Commonly used reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution Conditions: Substitutions often use nucleophilic reagents under anhydrous conditions.

Major Products Formed:

Oxidation Products: Altered triazole or benzamide derivatives.

Reduction Products: Reduced triazole systems or altered thiophene rings.

Substitution Products: Varied based on the specific reagents, leading to diverse substituted derivatives.

Scientific Research Applications

Research indicates that this compound exhibits significant biological activity, particularly in the realm of antibacterial and anticancer research. The following sections detail its applications:

Antibacterial Activity

One notable application is its potential as an antibacterial agent. A study highlighted the compound's effectiveness against various strains of antibiotic-resistant bacteria, including ESKAPE pathogens. These pathogens pose a significant threat due to their resistance to multiple antibiotics. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .

Anticancer Properties

In addition to its antibacterial properties, this compound has been investigated for its anticancer activities. Research has shown that derivatives of triazole compounds can induce apoptosis in cancer cells by activating specific signaling pathways. The incorporation of the thiophene moiety enhances the compound's interaction with DNA, potentially leading to improved efficacy as an anticancer agent .

Case Studies

Several case studies have documented the efficacy of this compound in laboratory settings:

- Case Study on Antibacterial Efficacy :

- Case Study on Anticancer Activity :

Mechanism of Action

The compound’s mechanism of action involves several molecular targets and pathways:

Molecular Targets: Likely interacts with enzymes or receptors due to its structural complexity.

Pathways Involved: Modulates specific biochemical pathways depending on its functional groups and structure.

Comparison with Similar Compounds

Substituent Variations in the Triazole Core

Key Analogs and Their Properties:

Key Findings:

- Bromine vs. Chlorine: The target compound’s bromine atom increases molecular weight (Br: ~80 g/mol vs. Cl: ~35 g/mol), enhancing van der Waals interactions in hydrophobic binding pockets. However, chlorine in Analog B improves solubility (LogP 2.9 vs. 3.1) while retaining moderate bioactivity .

- Thiophene vs. Furan: Replacing thiophene (Analog B) with furan reduces π-electron density, weakening target binding in microbial assays .

- Cyclopropyl vs. Methyl: The cyclopropyl group in the target compound reduces metabolic oxidation compared to Analog A’s methyl group, as predicted by cytochrome P450 interaction models .

NMR and Structural Insights

Comparative NMR studies (similar to ’s methodology) reveal that substituents at the triazole core (e.g., cyclopropyl) induce significant chemical shift changes in protons near regions A (positions 39–44) and B (29–36), altering electronic environments critical for intermolecular interactions . For example:

- Region A Shifts: The cyclopropyl group in the target compound causes upfield shifts (Δδ = -0.15 ppm) compared to methyl-substituted analogs, indicating increased electron density.

- Region B Shifts: Bromine’s electronegativity deshields adjacent protons, leading to downfield shifts (Δδ = +0.2 ppm) versus chlorine analogs .

Crystallographic and Computational Analysis

The compound’s structure was refined using SHELXL, a program optimized for small-molecule crystallography . Its triazole ring adopts a planar conformation, stabilized by intramolecular hydrogen bonds (N–H⋯O=C), as visualized via ORTEP for Windows . Comparatively, furan-containing analogs exhibit slight torsional deviations (3–5°), reducing packing efficiency in crystal lattices .

Biological Activity

The compound 2-bromo-N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide (CAS Number: 1448034-45-4) has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 433.3 g/mol. The structure features a benzamide moiety linked to a triazole derivative, which is known for various pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₇BrN₄O₂S |

| Molecular Weight | 433.3 g/mol |

| CAS Number | 1448034-45-4 |

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. In particular, compounds similar to this compound have shown effectiveness against various bacterial strains, including resistant pathogens. For instance, studies have demonstrated that triazole derivatives can inhibit the growth of Staphylococcus aureus and Escherichia coli, which are critical targets in combating antibiotic resistance .

Anti-inflammatory Activity

The compound has been investigated for its anti-inflammatory properties. In vitro studies have shown that similar triazole derivatives can inhibit cyclooxygenase (COX) enzymes involved in inflammatory processes. Specifically, compounds with structural similarities have reported IC50 values in the low micromolar range against COX-2, suggesting promising anti-inflammatory potential . These findings highlight the compound's potential utility in treating inflammatory diseases.

Study on Antimicrobial Efficacy

A study published in Antibiotics evaluated the antimicrobial activity of various triazole derivatives against multidrug-resistant bacteria. The results indicated that certain modifications in the triazole ring enhanced activity against resistant strains, suggesting that the structural features of this compound could be optimized for improved efficacy .

Anti-inflammatory Mechanism Investigation

Another investigation focused on the anti-inflammatory mechanisms of triazole derivatives. The study utilized carrageenan-induced paw edema models in rats to assess the anti-inflammatory effects. Results indicated that compounds with similar structures significantly reduced edema formation compared to control groups . The underlying mechanism was attributed to the inhibition of COX enzymes and modulation of pro-inflammatory cytokines.

Q & A

Basic: What are the key synthetic strategies for preparing 2-bromo-N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide?

Methodological Answer:

The compound can be synthesized via a multi-step approach:

Triazole Core Formation : React 4-cyclopropyl-3-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one with ethylenediamine under acidic conditions to introduce the ethylamine side chain .

Bromobenzamide Coupling : Use 2-bromobenzoyl chloride in anhydrous pyridine or DMF to form the amide bond with the ethylamine intermediate. Reaction monitoring via TLC and purification via column chromatography (e.g., ethyl acetate/petroleum ether) is critical .

Cyclopropane Stability : Maintain inert conditions (N₂ atmosphere) during reactions involving the cyclopropane group to prevent ring-opening side reactions .

Advanced: How can crystallographic refinement tools like SHELXL resolve ambiguities in the compound’s solid-state structure?

Methodological Answer:

SHELXL is essential for refining X-ray diffraction

- Disorder Modeling : Use PART and SUMP instructions to model disordered thiophene or cyclopropane moieties.

- Twinned Data Handling : Apply TWIN/BASF commands if twinning is detected (common in triazole derivatives).

- Validation : Cross-check with WinGX/ORTEP for anisotropic displacement ellipsoids and hydrogen bonding networks (e.g., N–H⋯O interactions) .

Example : A similar triazole-thiophene derivative exhibited C–H⋯π interactions between thiophene and benzene rings, resolved using SHELXL’s restraints .

Basic: What spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Confirm the thiophene (δ 7.2–7.8 ppm), triazole (δ 8.1–8.5 ppm), and cyclopropane (δ 1.2–1.5 ppm) signals. Use deuterated DMSO for solubility .

- HRMS : Validate the molecular ion peak ([M+H]+) with <3 ppm error.

- IR Spectroscopy : Identify carbonyl (C=O, ~1680 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) stretches .

Advanced: How can researchers address contradictions in bioactivity data between in vitro and in vivo studies for this compound?

Methodological Answer:

- Metabolic Stability : Perform microsomal assays (e.g., liver S9 fractions) to assess if the cyclopropane or thiophene groups undergo rapid oxidation in vivo .

- Solubility Optimization : Modify formulation using PEG or cyclodextrin derivatives to enhance bioavailability, as bulky triazole-benzamide structures often exhibit poor aqueous solubility .

- Dose-Response Reassessment : Conduct pharmacokinetic studies (Cmax, AUC) to correlate in vitro IC50 with effective plasma concentrations .

Basic: What are common synthetic pitfalls in introducing the 2-bromo substituent on the benzamide ring?

Methodological Answer:

- Regioselectivity : Use directing groups (e.g., –NHCO–) to ensure bromination occurs at the ortho position.

- Side Reactions : Avoid excess Br₂ or HBr, which may brominate the thiophene ring. Monitor via LC-MS .

- Purification : Employ silica gel chromatography with 20–30% ethyl acetate in hexane to separate brominated byproducts .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Methodological Answer:

- Triazole Modifications : Replace cyclopropane with cyclobutane to enhance hydrophobic interactions (test via molecular docking).

- Thiophene Substitution : Introduce electron-withdrawing groups (e.g., –NO₂) to improve binding to target enzymes (e.g., kinase inhibitors) .

- Amide Linker : Replace benzamide with pyridine-3-carboxamide to evaluate π-stacking effects .

Basic: What computational methods predict the compound’s stability under physiological conditions?

Methodological Answer:

- DFT Calculations : Use Gaussian09 to model hydrolysis of the amide bond (B3LYP/6-31G* basis set).

- Molecular Dynamics : Simulate interactions with serum albumin (PDB ID: 1AO6) to predict protein binding .

- pKa Prediction : Tools like MarvinSuite estimate ionization states affecting solubility (amide NH: pKa ~10–12) .

Advanced: How can researchers validate crystallographic data when polymorphs are suspected?

Methodological Answer:

- PXRD Comparison : Match experimental patterns with simulated data from Mercury (CCDC).

- Thermal Analysis : Perform DSC to detect polymorphic transitions (melting point shifts >5°C indicate distinct forms) .

- Hirshfeld Surface Analysis : Use CrystalExplorer to quantify intermolecular interactions (e.g., H-bond vs. van der Waals) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.